molecular formula C7H9ClN2 B1505542 2-(5-Chloropyridin-3-YL)ethanamine

2-(5-Chloropyridin-3-YL)ethanamine

Cat. No.: B1505542
M. Wt: 156.61 g/mol
InChI Key: ZUIWNFMMKQJNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloropyridin-3-yl)ethanamine is a substituted pyridine derivative with an ethylamine side chain at the 3-position of the pyridine ring and a chlorine substituent at the 5-position. For instance, the stereoisomer (S)-1-(5-chloropyridin-3-yl)ethanamine dihydrochloride (CAS 1213887-83-2) has a molecular formula of C₇H₁₁Cl₃N₂ and a molar mass of 229.53 g/mol . The chlorine substituent at the 5-position of the pyridine ring likely influences electronic properties, such as electron-withdrawing effects, which may impact reactivity and intermolecular interactions in biological or synthetic contexts.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

2-(5-chloropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H9ClN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1-2,9H2

InChI Key

ZUIWNFMMKQJNOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)CCN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Properties/Data References
This compound 5-Cl, pyridine, ethylamine C₇H₉ClN₂ 156.61 (calculated) N/A (data inferred from analogs) -
(S)-1-(5-Chloropyridin-3-yl)ethanamine Stereoisomer (S-configuration), dihydrochloride C₇H₁₁Cl₃N₂ 229.53 Chiral center; hydrochloride salt form
2-(6-Chloropyridin-3-yl)ethanamine 6-Cl substitution on pyridine C₇H₉ClN₂ 156.61 No hazard classification (GHS)
1-(5-Bromo-3-chloropyridin-2-yl)ethanamine 5-Br, 3-Cl, pyridine, ethylamine C₇H₈BrClN₂ 235.51 Higher halogen content; bromine adds steric bulk
2-(5-Methyl-1H-indol-3-yl)ethanamine Indole core, 5-Me substituent C₁₁H₁₄N₂ 174.24 Mp: 290–292°C; pKa: 17.38; density: 1.126 g/cm³
2-(5-Methoxy-3H-indol-3-yl)-N-(3-pyridinylmethyl)ethanamine Methoxyindole, pyridinylmethyl linkage C₁₈H₂₀N₄O 308.38 Hybrid structure; potential dual binding motifs

Key Observations:

Halogen Effects: The 5-Cl substituent in this compound contrasts with the 6-Cl isomer (), where positional differences may alter electronic distribution and steric accessibility.

Heterocyclic Core Variations :

  • Indole derivatives (e.g., 2-(5-methyl-1H-indol-3-yl)ethanamine) introduce aromatic nitrogen and planar structures, which may enhance π-π stacking interactions compared to pyridine-based compounds .
  • The methoxyindole-pyridinylmethyl hybrid () demonstrates how appended groups can create multifunctional scaffolds for targeted applications.

Stereochemical Considerations :

  • The (S)-enantiomer () highlights the role of chirality in pharmacological activity, though specific data on its efficacy or toxicity are absent in the evidence.

Key Observations:

  • Indole-based compounds () require precautions against dust inhalation, suggesting particulate toxicity risks.

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